S Tag/S-Protein Binding Affinity: Quantitative Kinetics (ka, kd, KAds) from SPR Imaging
S Tag peptide binding to S-protein was quantified via real-time surface plasmon resonance (SPR) imaging on peptide microarrays, yielding a desorption rate constant (kd) of 1.1 (±0.08) × 10⁻² s⁻¹, an adsorption rate constant (ka) of 1.9 (±0.05) × 10⁵ M⁻¹s⁻¹, and an equilibrium adsorption constant (KAds) of 1.7 (±0.08) × 10⁷ M⁻¹ [1]. In the same SPR array, a FLAG peptide control sequence showed no detectable binding to S-protein, confirming binding specificity [2].
| Evidence Dimension | Binding affinity kinetics (SPR imaging) |
|---|---|
| Target Compound Data | ka = 1.9 (±0.05) × 10⁵ M⁻¹s⁻¹; kd = 1.1 (±0.08) × 10⁻² s⁻¹; KAds = 1.7 (±0.08) × 10⁷ M⁻¹ |
| Comparator Or Baseline | FLAG peptide control sequence: no detectable binding to S-protein |
| Quantified Difference | S Tag/S-protein interaction is specific and measurable with defined kinetic constants; FLAG control exhibits zero binding in the same assay format |
| Conditions | SPR imaging on peptide microarrays; S protein binding interactions examined using array composed of five different peptides including wild-type S peptide (S1) and FLAG peptide control sequence (F) |
Why This Matters
This quantifies the binding affinity that underpins S Tag's purification performance and confirms that S-protein affinity matrices will not cross-react with FLAG-tagged proteins, enabling orthogonal purification strategies.
- [1] Wegner GJ, Lee HJ, Corn RM. Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. Analytical Chemistry. 2004;76(19):5677-5684. View Source
- [2] Wegner GJ, Lee HJ, Corn RM. Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. Analytical Chemistry. 2004;76(19):5677-5684. (FLAG control sequence data) View Source
